
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile is a compound that belongs to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis
准备方法
The synthesis of 1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile typically involves the reaction of appropriate aziridine derivatives with specific reagents under controlled conditions. One common method includes the cyclization of 1,2-amino alcohols or 1,2-azido alcohols . Another approach involves the addition of carbenes to imines or nitrenes to alkenes . Industrial production methods often employ these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile undergoes various chemical reactions, primarily due to the high strain energy of the aziridine ring. Common reactions include:
Nucleophilic Ring-Opening Reactions: These reactions involve nucleophiles attacking the aziridine ring, leading to ring-opening and formation of alkylated products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Substitution Reactions: Substitution reactions often involve the replacement of the aziridine ring with other functional groups, facilitated by specific reagents and conditions.
Major products formed from these reactions depend on the type of nucleophile or reagent used. For instance, reactions with thiol groups can lead to the formation of thiol-alkylated products .
科学研究应用
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein disulfide isomerase (PDI) inhibitor, which could have implications in cancer treatment.
Materials Science: It is used as a crosslinker in polyurethane-based clearcoats for automotive applications, enhancing the wear resistance and chemical resistance of the coatings.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various nitrogen-containing compounds, including bioactive molecules.
作用机制
The mechanism of action of 1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile primarily involves its high reactivity due to the strain in the aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of alkylated products . In medicinal applications, the compound’s ability to inhibit protein disulfide isomerases (PDIs) is of particular interest. PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt the function of cancer cells .
相似化合物的比较
1-(2,2-Dimethoxyethyl)aziridine-2-carbonitrile can be compared with other aziridine derivatives, such as aziridine-2-carboxamide and aziridine-2-carboxylates . These compounds share the characteristic three-membered ring but differ in their functional groups and reactivity. For instance, aziridine-2-carboxamide is known for its anticancer activity, while aziridine-2-carboxylates are valuable intermediates in the synthesis of amino acid derivatives . The unique feature of this compound is its potential as a PDI inhibitor, which sets it apart from other aziridine derivatives .
属性
CAS 编号 |
75985-27-2 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O2/c1-10-7(11-2)5-9-4-6(9)3-8/h6-7H,4-5H2,1-2H3 |
InChI 键 |
GJMQNCDPARYMCK-UHFFFAOYSA-N |
规范 SMILES |
COC(CN1CC1C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

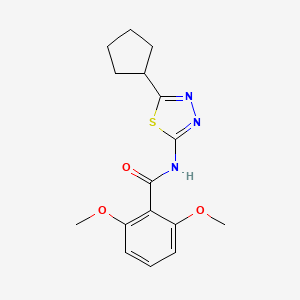
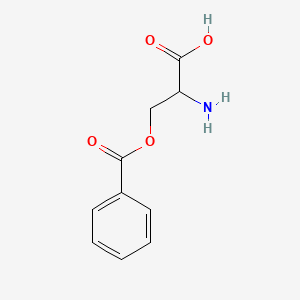
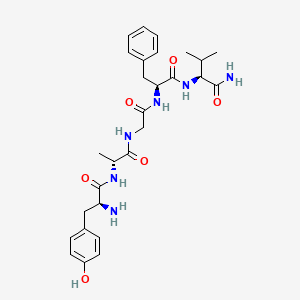
![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
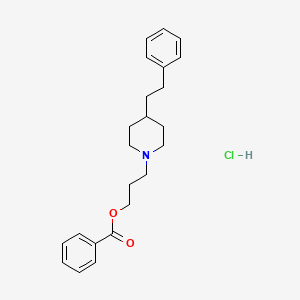
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
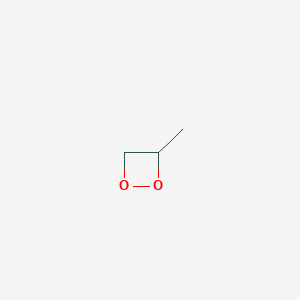
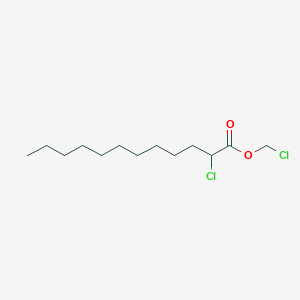
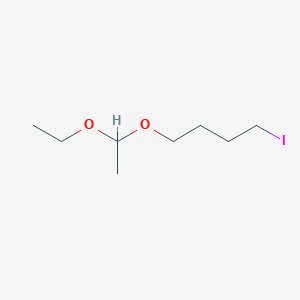
silane](/img/structure/B14433697.png)
